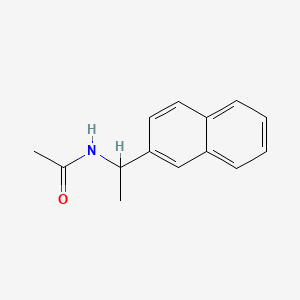
N-(1-(naphthalen-2-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(naphthalen-2-yl)ethyl)acetamide: is an organic compound with the molecular formula C14H15NO. It is characterized by the presence of a naphthalene ring attached to an ethyl group, which is further connected to an acetamide group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(naphthalen-2-yl)ethyl)acetamide typically involves the reaction of 2-naphthyl ethylamine with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions:
Oxidation: N-(1-(naphthalen-2-yl)ethyl)acetamide can undergo oxidation reactions to form corresponding naphthyl ketones.
Reduction: The compound can be reduced to form N-(1-(naphthalen-2-yl)ethyl)amine.
Substitution: It can participate in substitution reactions where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Naphthyl ketones.
Reduction: N-(1-(naphthalen-2-yl)ethyl)amine.
Substitution: Various substituted naphthyl derivatives.
科学的研究の応用
Chemistry: N-(1-(naphthalen-2-yl)ethyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study the interactions of naphthalene derivatives with biological macromolecules. It is also employed in the development of fluorescent probes for imaging applications .
Medicine: It is investigated for its pharmacological properties, including anti-inflammatory and analgesic activities .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also utilized in the formulation of certain polymers and resins .
作用機序
The mechanism of action of N-(1-(naphthalen-2-yl)ethyl)acetamide involves its interaction with specific molecular targets. The naphthalene ring allows the compound to intercalate into DNA, affecting gene expression and cellular processes. Additionally, the acetamide group can form hydrogen bonds with proteins, influencing their structure and function .
類似化合物との比較
- N-(1-(naphthalen-1-yl)ethyl)acetamide
- N-(2-(naphthalen-1-yloxy)ethyl)acetamide
- N-(1-(naphthalen-2-yl)ethyl)amine
Comparison: N-(1-(naphthalen-2-yl)ethyl)acetamide is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Compared to N-(1-(naphthalen-1-yl)ethyl)acetamide, it exhibits different reactivity and binding affinity to biological targets. The presence of the acetamide group also differentiates it from N-(1-(naphthalen-2-yl)ethyl)amine, providing additional sites for hydrogen bonding and molecular interactions .
特性
IUPAC Name |
N-(1-naphthalen-2-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10(15-11(2)16)13-8-7-12-5-3-4-6-14(12)9-13/h3-10H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZBVZGXNRCIRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
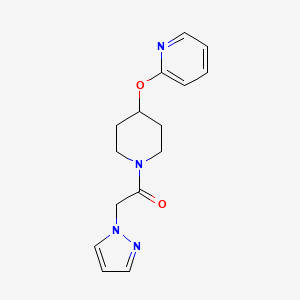
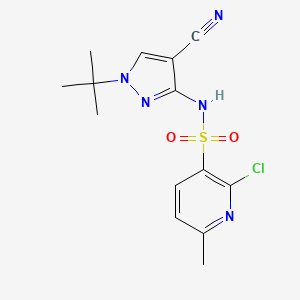
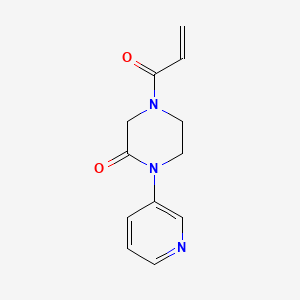
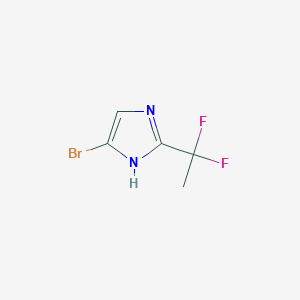
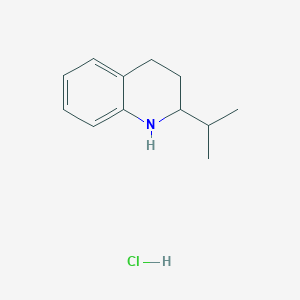
![N-[(5-Phenoxypyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2926189.png)
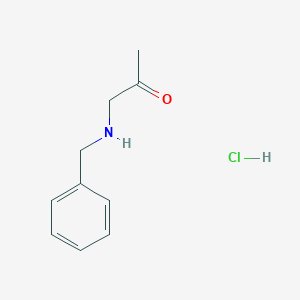
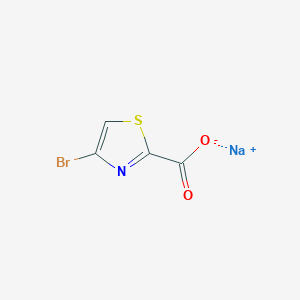
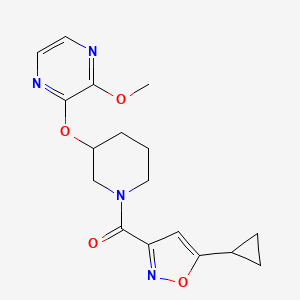
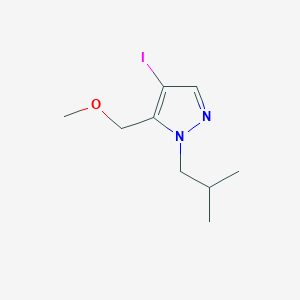
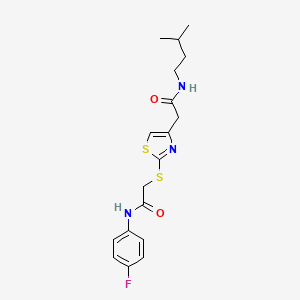
![1-(3-Chloro-4-methoxyphenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea](/img/structure/B2926199.png)
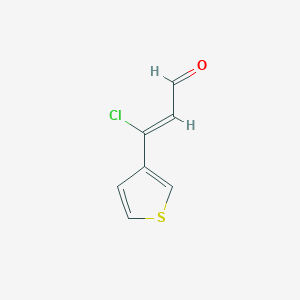
![3-(trifluoromethyl)-6-[4-(9H-xanthene-9-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B2926202.png)
